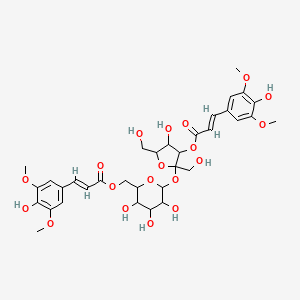

3,6'-Disinapoyl sucrose

Vue d'ensemble

Description

3,6’-Disinapoyl sucrose is an oligosaccharide ester natural product originating from the root of Polygala tenuifolia. This compound has garnered attention due to its neuroprotective and antidepressant properties. It has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and mood disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6’-disinapoyl sucrose involves esterification reactions. The primary synthetic route includes the esterification of sucrose with sinapic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent to facilitate the ester bond formation .

Industrial Production Methods: Industrial production of 3,6’-disinapoyl sucrose is generally derived from the extraction of Polygala tenuifolia roots. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 3,6’-Disinapoyl sucrose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of 3,6’-disinapoyl sucrose, such as alcohols, quinones, and substituted esters .

Applications De Recherche Scientifique

3,6’-Disinapoyl sucrose has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Medicine: Research has shown its potential in treating neurodegenerative diseases like Alzheimer’s disease and mood disorders such as depression

Industry: It is explored for its potential use in developing neuroprotective drugs and supplements.

Mécanisme D'action

The mechanism by which 3,6’-disinapoyl sucrose exerts its effects involves several molecular pathways:

Antidepressant Effects: It inhibits monoamine oxidase (MAO) activity, reducing the breakdown of neurotransmitters like serotonin and dopamine.

Antioxidation: The compound enhances the activity of antioxidant enzymes, reducing oxidative stress in neuronal cells.

Comparaison Avec Des Composés Similaires

Sinapic Acid: A precursor in the synthesis of 3,6’-disinapoyl sucrose, known for its antioxidant properties.

Sucrose Esters: Other esters of sucrose with different phenolic acids, used in various industrial applications.

Uniqueness: 3,6’-Disinapoyl sucrose stands out due to its dual neuroprotective and antidepressant effects, which are not commonly observed in other similar compounds. Its ability to modulate multiple molecular pathways makes it a unique and promising candidate for therapeutic applications .

Activité Biologique

3,6'-Disinapoyl sucrose (DISS) is a natural oligosaccharide ester derived from the roots of Polygala tenuifolia, a plant used in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly its neuroprotective, antioxidative, and antidepressant properties. This article explores the detailed mechanisms of action, effects on various biological systems, and relevant case studies.

1. Neuroprotective Effects

DISS exhibits significant neuroprotective effects against neurotoxicity induced by amyloid-beta (Aβ) aggregates, which are associated with neurodegenerative diseases like Alzheimer's. Research using Caenorhabditis elegans models has demonstrated that DISS treatment delays paralysis onset in Aβ1-42 transgenic nematodes. The results indicate that DISS-treated nematodes showed paralysis at 14 and 16 days for 5 μM and 50 μM concentrations, respectively, compared to 10 days for untreated controls .

2. Antioxidative Activity

DISS reduces reactive oxygen species (ROS) production and lipofuscin accumulation in the same C. elegans model. The fluorescence intensity of ROS was significantly decreased by approximately 25%–26% in treated nematodes, indicating a strong antioxidative effect . This reduction in oxidative stress markers suggests that DISS may help mitigate cellular damage associated with aging and neurodegeneration.

3. Modulation of Gene Expression

The compound also influences gene expression related to stress response and apoptosis. DISS treatment upregulated the expression of antioxidant-related genes such as sod-3 and gst-4, while downregulating pro-apoptotic gene Bax and increasing anti-apoptotic gene Bcl-2. This modulation is crucial for neuronal survival under stress conditions .

Antidepressant Effects

DISS has been shown to possess antidepressant-like effects in animal models. In chronically stressed rats, DISS treatment enhanced hippocampal neuronal plasticity through mechanisms involving increased brain-derived neurotrophic factor (BDNF) levels and activation of cyclic AMP response element-binding protein (CREB). These pathways are essential for mood regulation and cognitive function .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, DISS administration resulted in improved cognitive function as measured by memory tests. The study reported reduced Aβ plaque formation and enhanced synaptic plasticity markers, suggesting potential therapeutic benefits for Alzheimer's patients .

Case Study 2: Antidepressant Effects in Chronic Stress Models

Another study focused on the antidepressant effects of DISS in a chronic mild stress model using rats. The results indicated significant improvements in behavioral assessments such as the forced swim test and the sucrose preference test, demonstrating the compound's potential as an antidepressant agent .

Propriétés

IUPAC Name |

[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIJMQWMMZEFBL-KQQUZDAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139891-98-8 | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 141 °C | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.